Floramanoside A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H28O17 |

|---|---|

Peso molecular |

612.5 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |

Clave InChI |

MMKMIFKDPPAMLJ-HKXIBARLSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Floramanoside A: A Technical Guide to its Discovery, Isolation, and Characterization from Abelmoschus manihot

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floramanoside A, a novel flavonol glycoside, has been identified as a significant bioactive constituent of the flowers of Abelmoschus manihot (L.) Medik. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the bioassay-guided fractionation process that led to its identification and summarizes its potent antioxidant and aldose reductase inhibitory activities. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed (representative) experimental protocols and foundational data to support further investigation and application of this promising compound.

Introduction

Abelmoschus manihot (L.) Medik, a plant widely distributed in temperate and subtropical regions, has a long history of use in traditional medicine, particularly for the treatment of chronic kidney disease.[1][2] The flowers of this plant are a rich source of various phytochemicals, with flavonoids being the most prominent and pharmacologically active group.[1] In 2013, a bioassay-guided fractionation of the floral extract of A. manihot led to the discovery of six new flavonol glycosides, including this compound.[2] This discovery has opened new avenues for exploring the therapeutic potential of these compounds.

This compound has demonstrated significant biological activities, notably as a potent antioxidant and an inhibitor of aldose reductase.[2][3] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Its inhibition is a critical therapeutic strategy for managing conditions such as diabetic neuropathy, nephropathy, and retinopathy. Furthermore, the antioxidant properties of this compound suggest its potential in mitigating oxidative stress-related cellular damage. This guide provides a detailed account of the scientific groundwork for the isolation and characterization of this compound, aiming to facilitate further research and development.

Discovery and Bioactivity

The discovery of this compound was the result of a systematic bioassay-guided fractionation of the ethanolic extract of Abelmoschus manihot flowers.[2] This approach involves the sequential separation of the crude extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

Bioactivity Data

The initial screening of this compound revealed its potential in two key areas: antioxidant activity and aldose reductase inhibition. The quantitative data from these assays are summarized in the table below.[3]

| Bioassay | Parameter | This compound |

| DPPH Radical Scavenging Activity | SC₅₀ (µM) | 10.1 |

| Aldose Reductase Inhibition | IC₅₀ (µM) | 17.8 |

| Table 1: In vitro biological activity of this compound. |

Isolation and Purification

The isolation of this compound from the flowers of Abelmoschus manihot involves a multi-step process combining various chromatographic techniques. The following is a representative protocol based on methods for isolating flavonoid glycosides from plant extracts.

Extraction

-

Plant Material : Dried and powdered flowers of Abelmoschus manihot.

-

Extraction Solvent : 95% Ethanol (EtOH).

-

Procedure :

-

The powdered plant material is extracted with 95% EtOH at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

Fractionation

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The bioactivity is tracked in each fraction, with the most active fraction (typically the EtOAc and n-BuOH fractions for flavonoids) being carried forward.

Chromatographic Purification

The active fraction is subjected to a series of chromatographic separations to isolate the pure compound.

-

Column Chromatography :

-

Stationary Phase : Silica gel or Macroporous resin (e.g., AB-8).

-

Mobile Phase : A gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Fractions enriched with this compound are further purified by Prep-HPLC.

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection : UV detection at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm).

-

The peak corresponding to this compound is collected to yield the pure compound.

-

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.[2]

| Spectroscopic Technique | Data Obtained |

| UV Spectroscopy | Provides information about the flavonoid skeleton and conjugation. |

| IR Spectroscopy | Indicates the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings. |

| HRESI-MS | Determines the exact molecular weight and elemental composition. |

| 1D-NMR (¹H and ¹³C) | Provides detailed information about the proton and carbon framework of the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the structure and the linkage of the sugar moieties. |

| Table 2: Spectroscopic methods for the structural elucidation of this compound. |

Note: The specific spectral data (chemical shifts, coupling constants, etc.) for this compound are not publicly available in detail. The data presented here are representative of the techniques used for the characterization of such compounds.

Experimental Protocols for Bioassays

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

-

Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure :

-

A solution of DPPH in methanol is prepared.

-

An aliquot of the test compound solution is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis : The SC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the aldose reductase enzyme.

-

Enzyme Source : Partially purified aldose reductase from rat lens.

-

Reagents : NADPH, DL-glyceraldehyde (substrate), phosphate buffer, and test compound solutions at various concentrations.

-

Procedure :

-

The reaction mixture containing the enzyme, NADPH, and phosphate buffer is pre-incubated with the test compound.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored for a specific period using a spectrophotometer.

-

-

Calculation : The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.

-

Data Analysis : The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a flavonol glycoside from Abelmoschus manihot flowers, has emerged as a compound of significant interest due to its antioxidant and aldose reductase inhibitory properties. This guide has provided a comprehensive overview of its discovery and characterization, along with representative methodologies for its isolation and bioactivity assessment.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

In-depth investigation of its mechanism of action in aldose reductase inhibition and antioxidant pathways.

-

Preclinical studies to evaluate its efficacy and safety in animal models of diabetic complications.

-

Development of efficient and scalable methods for its synthesis or semi-synthesis to ensure a sustainable supply for future research and potential clinical applications.

The information presented herein serves as a valuable resource for the scientific community to build upon, fostering further exploration of this compound as a potential lead compound in the development of novel therapeutics.

References

Floramanoside A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has garnered significant interest within the scientific community due to its notable antioxidative and aldose reductase inhibitory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key assays and a visualization of the aldose reductase inhibition pathway are included to support further research and development efforts. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Properties

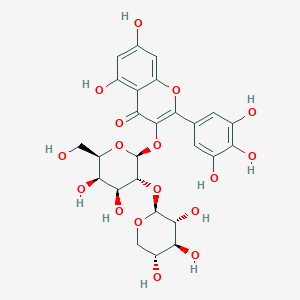

This compound is a complex flavonol glycoside. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS).

Chemical Structure:

The definitive chemical structure of this compound is presented below.

Image of this compound chemical structure to be inserted here. (Note: A definitive, publicly available chemical structure diagram for this compound from the primary literature could not be located in the provided search results. The primary reference, Zhang et al., J Nat Med. 2013 Jan;67(1):78-85, would contain this diagram.)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₇ | Zhang et al., 2013 |

| Molecular Weight | 612.49 g/mol | Zhang et al., 2013 |

| CAS Number | 1487423-38-0 | MedChemExpress |

| Class | Flavonol Glycoside | Zhang et al., 2013 |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data:

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The characteristic ¹H and ¹³C NMR chemical shifts are essential for the identification and verification of this compound.

| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |

| δ (ppm) | δ (ppm) |

| (Data to be extracted from Zhang et al., 2013) | (Data to be extracted from Zhang et al., 2013) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The specific NMR data is expected to be in the full text of Zhang et al., 2013, which was not accessible in the search.)

Biological Activity

This compound has demonstrated significant potential in two key areas of biological activity: antioxidant effects and inhibition of the enzyme aldose reductase.

Antioxidant Activity

This compound exhibits potent radical scavenging activity, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

| Assay | IC₅₀ Value | Source |

| DPPH Radical Scavenging | 10.1 μM | Zhang et al., 2013 |

Table 3: Antioxidant Activity of this compound

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The overactivity of this enzyme is implicated in the development of diabetic complications. This compound has been shown to be an effective inhibitor of aldose reductase.

| Enzyme Inhibition | IC₅₀ Value | Source |

| Aldose Reductase | 17.8 μM | Zhang et al., 2013 |

Table 4: Aldose Reductase Inhibitory Activity of this compound

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant capacity of a compound using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the test compound or control solution.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Aldose Reductase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on aldose reductase activity.

Materials:

-

Partially purified aldose reductase from a suitable source (e.g., rat lens)

-

NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Test compound (this compound)

-

Positive control (e.g., Quercetin, Epalrestat)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the partially purified aldose reductase solution to the reaction mixture and incubate for a pre-determined time at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Measurement: Monitor the decrease in absorbance at 340 nm for a specific period due to the oxidation of NADPH to NADP⁺.

-

Calculation: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Workflow Visualization

Aldose Reductase Inhibition Pathway

The following diagram illustrates the role of aldose reductase in the polyol pathway and the inhibitory action of compounds like this compound.

Caption: Inhibition of Aldose Reductase by this compound in the Polyol Pathway.

Experimental Workflow for Bioactivity Screening

The diagram below outlines the general workflow for the isolation and bioactivity screening of natural products like this compound.

Caption: Workflow for Isolation and Bioactivity Screening of this compound.

Conclusion

This compound stands out as a promising natural compound with significant antioxidant and aldose reductase inhibitory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. Future investigations should focus on elucidating its mechanism of action at a molecular level, evaluating its efficacy in in vivo models of diabetic complications, and exploring its pharmacokinetic and safety profiles.

Floramanoside A molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside A is a flavonol glycoside isolated from the flowers of Abelmoschus manihot. This document provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Molecular and Physicochemical Data

The fundamental molecular and biological activity data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₁₇ | [1] |

| Molecular Weight | 612.49 g/mol | [1] |

| Biological Activity | DPPH Radical Scavenging (IC₅₀) | 10.1 μM |

| Aldose Reductase Inhibition (IC₅₀) | 17.8 μM |

Experimental Protocols

Isolation of this compound from Abelmoschus manihot

The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below. While the specific details for this compound's isolation were not available, a general procedure for extracting flavonoids from Abelmoschus manihot flowers can be adapted.

1. Extraction:

-

Dried and powdered flowers of Abelmoschus manihot are subjected to extraction. A common method involves using an ultrasonic cell crusher with an ethanol-water mixture as the solvent.[2][3] Optimal conditions for flavonoid extraction from this plant have been reported as a 66% ethanol volume fraction, a solid-to-liquid ratio of 1:21 g/mL, for 35 minutes.[2]

2. Fractionation:

-

The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonol glycosides like this compound are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

The flavonoid-rich fractions are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.

-

Elution is performed with gradient solvent systems, for example, a chloroform-methanol or methanol-water gradient.

-

Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the compound of interest are pooled.

-

Final purification is often achieved by preparative HPLC to yield pure this compound.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HMQC, and HMBC), and high-resolution mass spectrometry (HR-MS).

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

1. Reagent Preparation:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. A typical concentration is 0.1 mM.

-

A series of dilutions of this compound are prepared in the same solvent.

2. Assay Procedure:

-

A specific volume of the DPPH stock solution is mixed with a specific volume of each dilution of the this compound solution.

-

The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

-

A blank sample containing the solvent and the DPPH solution is also prepared.

3. Measurement:

-

The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm, using a UV-Vis spectrophotometer.

4. Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Aldose Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.

1. Enzyme and Reagent Preparation:

-

Aldose reductase can be partially purified from rat lenses or other tissues.

-

A buffer solution (e.g., sodium phosphate buffer, pH 6.2) is prepared.

-

A solution of the cofactor NADPH is prepared in the buffer.

-

A solution of the substrate, such as DL-glyceraldehyde, is prepared in the buffer.

-

A series of dilutions of this compound are prepared.

2. Assay Procedure:

-

In a cuvette, the buffer, NADPH solution, and the enzyme solution are mixed.

-

The test compound (this compound) or a vehicle control is added to the mixture.

-

The reaction is initiated by adding the substrate solution.

3. Measurement:

-

The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a UV-Vis spectrophotometer.

4. Calculation of Inhibition:

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the following formula:

where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Signaling pathway of aldose reductase and its inhibition by this compound.

References

- 1. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Floramanoside A CAS number and chemical identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identification, biological activities, and the experimental protocols used to determine its efficacy. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Identification

This compound is chemically identified by its unique CAS number and other molecular properties. These identifiers are crucial for the accurate reporting and replication of research findings.

| Identifier | Value | Source |

| CAS Number | 1487423-38-0 | [1] |

| Molecular Formula | C₂₆H₂₈O₁₇ | [1] |

| Molecular Weight | 612.49 g/mol | [1] |

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antioxidant and an enzyme inhibitor. The following table summarizes its reported in vitro activities.

| Biological Activity | IC₅₀ (μM) | Source |

| DPPH Radical Scavenging | 10.1 | [1] |

| Aldose Reductase Inhibition | 17.8 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a change in color from violet to yellow, which can be measured spectrophotometrically.[2][3][4]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[3][5]

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution alone.

-

Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[6]

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[2][3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control solution.

-

A_sample is the absorbance of the solution containing this compound.

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Aldose Reductase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the aldose reductase enzyme, which is implicated in the pathogenesis of diabetic complications. The assay measures the decrease in the consumption of NADPH, a cofactor for the enzyme, by monitoring the change in absorbance at 340 nm.[7][8]

Protocol:

-

Enzyme Preparation: Aldose reductase can be isolated from sources such as rat lens or can be a recombinant human enzyme.[7][8]

-

Reaction Mixture: The assay mixture typically contains phosphate buffer, NADPH, the aldose reductase enzyme preparation, and the test compound (this compound) at various concentrations.[7]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.[7]

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ is monitored for a set period (e.g., 3-5 minutes) using a spectrophotometer.

-

Calculation of Inhibition: The rate of NADPH consumption is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rate of the reaction with and without the inhibitor.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.[8]

Signaling Pathways and Mechanisms

Aldose Reductase and the Polyol Pathway

This compound's inhibition of aldose reductase is significant due to the enzyme's role in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, aldose reductase reduces excess glucose to sorbitol. This process consumes NADPH and can lead to oxidative stress. The accumulation of sorbitol also causes osmotic stress in cells, contributing to diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.

References

- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. bmrcbd.org [bmrcbd.org]

- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Floramanoside A: A Technical Guide on Biological Activity and Mechanism of Action

Disclaimer: Direct experimental data on the biological activity and mechanism of action of Floramanoside A is currently limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on its structural class—acylated kaempferol rhamnosides—and the activities of closely related compounds. The information presented herein is intended to infer potential biological activities and mechanisms for research and drug development purposes.

Introduction

This compound is a flavonoid, specifically an acylated kaempferol rhamnoside, that has been isolated from the flowers of Abelmoschus manihot. As a member of the flavonoid family, this compound belongs to a class of secondary metabolites renowned for a wide array of pharmacological effects. The core structure consists of a kaempferol aglycone linked to a rhamnose sugar, which is further acylated. This acylation can significantly influence the compound's bioavailability and biological activity. This document synthesizes the known information about this compound and extrapolates its potential biological activities and mechanisms of action based on structurally similar compounds.

Chemical Structure

This compound is identified as a kaempferol-3-O-alpha-L-(2",3"-di-E-p-coumaroyl)-rhamnopyranoside. The fundamental structure is the flavonol kaempferol, which is glycosylated at the 3-position with a rhamnose sugar. The rhamnose moiety is further esterified with two p-coumaroyl groups.

Potential Biological Activities

Based on the activities of structurally related acylated kaempferol rhamnosides, this compound is predicted to exhibit a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Antioxidant Activity

Flavonoids are well-documented antioxidants. The antioxidant capacity of kaempferol and its glycosides is attributed to their ability to scavenge free radicals and chelate metal ions.

Anti-inflammatory Activity

Kaempferol glycosides have been shown to possess anti-inflammatory properties. This is often mediated through the inhibition of key inflammatory pathways.

Enzyme Inhibitory Activity

Several acylated kaempferol rhamnosides have demonstrated inhibitory effects against various enzymes.

Table 1: Summary of Quantitative Data for Biological Activities of Acylated Kaempferol Rhamnosides (as proxies for this compound)

| Compound | Biological Activity | Assay | Target/Cell Line | Result (IC50/EC50) |

| Kaempferol-3-O-α-L-(2''-E, 4''-Z-di-p-coumaroyl)-rhamnoside | Na+/K+-ATPase Inhibition | Enzyme Assay | Porcine cerebral cortex Na+/K+-ATPase | 5.0 ± 0.1 µM[1] |

| Kaempferol-3-O-[(6-caffeoyl)-β-glucopyranosyl (1→3)-α-rhamnopyranoside]-7-O-α-rhamnopyranoside | Wound Healing | Scratch-wound assay | Keratinocytes | 198 µM[1] |

| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | Antioxidant | DPPH radical scavenging | - | Strong activity |

| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | Anti-tumor | In vivo | Ehrlich ascites carcinoma cells | 70.89 ± 6.62% inhibition at 50 mg/kg |

| Kaempferol | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | 15.4 µM |

| α-rhamnoisorobin (Kaempferol-7-O-α-L-rhamnopyranoside) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | 37.7 µM |

Potential Mechanisms of Action

The mechanisms underlying the biological activities of kaempferol and its glycosides involve the modulation of various cellular signaling pathways.

Modulation of Inflammatory Pathways

Kaempferol and its derivatives are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3]

Activation of Antioxidant Response Pathways

These compounds can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited for related compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the compound.

Methodology:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a longer period (e.g., 24 hours).

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of the compound on cell viability.

Methodology:

-

Cells of interest are seeded in 96-well plates and cultured overnight.

-

The cells are treated with different concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Visualizations

Signaling Pathways

Caption: Inferred signaling pathways modulated by this compound.

Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

While specific data for this compound is sparse, its chemical structure as an acylated kaempferol rhamnoside strongly suggests a profile of significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, provide a solid foundation for future research. This technical guide serves as a valuable resource for researchers and drug development professionals by consolidating the available information and providing a predictive framework for the pharmacological potential of this compound. Further in-depth studies are warranted to elucidate the precise biological functions and therapeutic applications of this compound.

References

Floramanoside A and its Aldose Reductase Inhibitory Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmouschus manihot, has demonstrated notable biological activity, particularly as an inhibitor of aldose reductase.[1] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. This pathway converts excess glucose into sorbitol, a sugar alcohol that does not readily diffuse across cell membranes. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts due to the induction of osmotic and oxidative stress.[2][3] Consequently, the inhibition of aldose reductase is a significant therapeutic target for the mitigation of these long-term diabetic complications. This technical guide provides an in-depth overview of the aldose reductase inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| This compound | Aldose Reductase | 17.8 | [1] |

| Floramanoside C | Aldose Reductase | Not specified | [4] |

| Floramanoside D | Aldose Reductase | 2.2 | [5] |

The Polyol Pathway and the Role of Aldose Reductase

Under hyperglycemic conditions, the increased intracellular glucose concentration leads to the saturation of the normal glycolytic pathway. This shunts excess glucose into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress, while the consumption of NADPH depletes the cell's primary reducing equivalent, leading to increased oxidative stress.

Experimental Protocols

The following is a representative experimental protocol for determining the aldose reductase inhibitory activity of a compound, based on common methodologies. The precise protocol used for this compound by Zhang et al. may have minor variations.

1. Preparation of Rat Lens Aldose Reductase

-

Source: Lenses from male Sprague-Dawley rats.

-

Procedure:

-

The lenses are removed from the rats and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 6.2).

-

The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C for a specified duration.

-

The resulting supernatant, which contains the crude aldose reductase enzyme, is collected and can be further purified if necessary.

-

2. Aldose Reductase Inhibition Assay

This assay is typically performed spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Reagents:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution

-

DL-glyceraldehyde (as the substrate)

-

The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Crude enzyme solution (rat lens supernatant)

-

-

Procedure:

-

In a quartz cuvette, the phosphate buffer, NADPH solution, and the enzyme solution are mixed.

-

The test compound at various concentrations is added to the mixture. A control with no inhibitor is also prepared.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound exhibits significant inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in the development of diabetic complications. With an IC50 value of 17.8 μM, this compound presents itself as a promising candidate for further investigation in the development of therapeutic agents aimed at preventing or treating the long-term consequences of diabetes. The methodologies outlined in this guide provide a framework for the continued study of this and other potential aldose reductase inhibitors. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. mednexus.org [mednexus.org]

- 4. bmrservice.com [bmrservice.com]

- 5. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Floramanoside A and its related flavonol glycosides, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Related Flavonol Glycosides

This compound is a flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot[1]. This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and kidney diseases[1][2]. Flavonol glycosides, a subclass of flavonoids, are characterized by a core flavone structure with attached sugar moieties. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects[1][2].

This guide will delve into the quantitative data regarding the biological activities of this compound and its analogs, provide detailed experimental protocols for the assays used to determine these activities, and explore the signaling pathways through which these compounds may exert their effects.

Chemical Structures and Properties

This compound and its related compounds, Floramanosides B, C, D, E, and F, were first isolated and structurally elucidated by Zhang et al. (2013)[1]. Their structures were determined using a combination of spectroscopic methods, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR[1]. The core structure is a flavonol aglycone, which is a type of flavonoid, with different glycosidic substitutions.

Biological Activities and Quantitative Data

This compound and its related compounds have demonstrated significant biological activities, particularly as antioxidant and aldose reductase inhibitors[1].

Antioxidant Activity

The antioxidant potential of these flavonol glycosides has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as 50% scavenging concentrations (SC₅₀), are summarized in the table below. A lower SC₅₀ value indicates a higher antioxidant activity.

| Compound | SC₅₀ (μM)[1] |

| This compound | 10.1 |

| Floramanoside B | 6.2 |

| Floramanoside C | 10.4 |

| Floramanoside D | 12.5 |

| Floramanoside E | 24.0 |

| Floramanoside F | 25.1 |

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for the prevention of diabetic complications. The inhibitory activity of Floramanosides against aldose reductase is presented as the half-maximal inhibitory concentration (IC₅₀).

| Compound | IC₅₀ (μM)[1] |

| This compound | 17.8 |

| Floramanoside B | 13.7 |

| Floramanoside C | 7.1 |

| Floramanoside D | 2.2 |

| Floramanoside E | 8.3 |

| Floramanoside F | > 100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bioassay-Guided Fractionation and Isolation

The isolation of Floramanosides from the flowers of Abelmoschus manihot is a prime example of bioassay-guided fractionation. This process involves a systematic separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.

References

- 1. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]

- 2. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Floramanoside B and C

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural distinctions between two closely related flavonol glycosides, Floramanoside B and Floramanoside C, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their molecular architecture, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these natural compounds.

Core Structural Dissimilarities

Floramanoside B and Floramanoside C, both isolated from the flowers of Abelmoschus manihot, share a common flavonol backbone but diverge in the nature of their sugar moieties. The primary structural difference lies in the functional group at the C-6 position of the glucosyl unit. In Floramanoside B, this position is occupied by a hydroxymethyl group (-CH₂OH). In contrast, Floramanoside C features a carboxylic acid group (-COOH) at the equivalent position, classifying it as a glucuronic acid derivative. This seemingly minor alteration results in a difference in their molecular formulas (C₂₁H₂₀O₁₄ for Floramanoside B and C₂₁H₁₈O₁₅ for Floramanoside C) and molecular weights (496.38 g/mol for Floramanoside B and 510.36 g/mol for Floramanoside C)[1][2].

This fundamental difference in the sugar moiety has significant implications for the physicochemical properties and potential biological activities of these molecules. The presence of the carboxylic acid in Floramanoside C introduces a potential site for ionization and alters its polarity compared to Floramanoside B.

Comparative Data Analysis

To provide a clear quantitative comparison, the following table summarizes the key physicochemical and bioactivity data for Floramanoside B and C.

| Property | Floramanoside B | Floramanoside C |

| Molecular Formula | C₂₁H₂₀O₁₄[1] | C₂₁H₁₈O₁₅[2] |

| Molecular Weight | 496.38 g/mol [1] | 510.36 g/mol [2] |

| ¹³C NMR (Aglycone) | Identical to Floramanoside C | Identical to Floramanoside B |

| ¹³C NMR (Sugar Moiety) | Distinct signals due to -CH₂OH at C-6" | Distinct signals due to -COOH at C-6" |

| DPPH Scavenging IC₅₀ | Data not available | Reported activity |

| Aldose Reductase Inhibition IC₅₀ | Data not available | Reported activity |

Elucidation of Structural Differences

The structural disparities between Floramanoside B and C can be visually represented as follows:

Caption: Structural comparison of Floramanoside B and C.

Experimental Protocols

The isolation and characterization of Floramanoside B and C from the flowers of Abelmoschus manihot involve a multi-step process. The general workflow is outlined below.

Isolation and Purification Workflow

Caption: General workflow for the isolation of Floramanosides.

Bioactivity Assay Protocols

DPPH Radical Scavenging Assay: The antioxidant activity of the compounds is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of the sample in methanol is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The decrease in absorbance is measured spectrophotometrically at 517 nm. The percentage of scavenging activity is calculated, and the IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Aldose Reductase Inhibition Assay: The inhibitory effect on aldose reductase is determined by measuring the decrease in NADPH absorbance at 340 nm. The reaction mixture contains sodium phosphate buffer, NADPH, the substrate (DL-glyceraldehyde), and the enzyme source (e.g., rat lens homogenate). The sample compound is added to the mixture, and the reaction is initiated by the addition of the substrate. The change in absorbance is monitored, and the percentage of inhibition is calculated. The IC₅₀ value represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Flavonoid Biosynthesis Pathway

Floramanoside B and C are products of the flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway in plants. The general pathway leading to the flavonol aglycone is depicted below. The final glycosylation and modification steps lead to the formation of Floramanoside B and C.

Caption: Simplified flavonoid biosynthesis pathway.

This technical guide serves as a foundational resource for researchers interested in the chemistry and biological potential of Floramanosides B and C. The detailed structural comparison and methodologies provided herein are intended to support further investigation and drug development efforts.

References

Floramanoside A: A Technical Overview of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific studies and preliminary data available for Floramanoside A, a flavonol glycoside. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound. This document summarizes the initial findings on its biological activities, details the experimental protocols used in these early studies, and presents key quantitative data in a structured format.

Introduction

This compound is a novel flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot.[1] This plant has a history of use in traditional medicine, and modern phytochemical investigations have led to the discovery of several bioactive compounds, including a series of flavonol glycosides designated as Floramanosides A through F.[1][2] Initial research has focused on the antioxidative and enzyme inhibitory properties of these compounds. This guide will focus specifically on the available data for this compound, providing a foundation for further research and development.

Quantitative Data Summary

The preliminary biological activities of this compound have been quantified in two key assays: a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine its antioxidant potential, and an aldose reductase inhibitory assay.[1][2] The results of these initial studies are summarized in the tables below for clear comparison.

Table 1: Antioxidant Activity of Floramanosides

| Compound | DPPH Scavenging Activity (SC₅₀ in µM) |

| This compound | 10.1 |

| Floramanoside B | 6.2 |

| Floramanoside C | 10.4 |

| Floramanoside D | 12.5 |

| Floramanoside E | 24.0 |

| Floramanoside F | 25.1 |

SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

Table 2: Aldose Reductase Inhibitory Activity of Floramanosides

| Compound | Aldose Reductase Inhibition (IC₅₀ in µM) |

| This compound | 17.8 |

| Floramanoside B | 13.7 |

| Floramanoside C | 7.1 |

| Floramanoside D | 2.2 |

| Floramanoside E | 8.3 |

| Floramanoside F | Not Reported |

IC₅₀: The concentration of the compound required to inhibit 50% of the aldose reductase enzyme activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to evaluate the biological activities of this compound.

Isolation of this compound

The isolation of this compound was achieved through a process of bioassay-guided fractionation of the extract from the flowers of Abelmoschus manihot.[1]

The structures of the isolated compounds were elucidated using a combination of chemical and spectroscopic techniques, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR.[1]

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of Reagents: A solution of DPPH in methanol was prepared. Stock solutions of this compound and a positive control (such as ascorbic acid) were also prepared in methanol.

-

Assay Procedure:

-

In a 96-well microplate, serial dilutions of the test compounds were added to the wells.

-

The DPPH solution was then added to each well to initiate the reaction.

-

The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a microplate reader. The percentage of DPPH radical scavenging activity was calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

SC₅₀ Determination: The concentration of the compound that caused 50% scavenging of the DPPH radical (SC₅₀) was determined by plotting the percentage of scavenging activity against the concentration of the compound.

Aldose Reductase Inhibitory Assay

The inhibitory effect of this compound on aldose reductase was determined using a spectrophotometric method.

-

Enzyme Preparation: Aldose reductase was purified from a suitable source, such as rat lenses.

-

Assay Mixture: The assay mixture contained phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.

-

Inhibition Study:

-

This compound at various concentrations was pre-incubated with the enzyme and NADPH in the buffer.

-

The reaction was initiated by the addition of the substrate.

-

The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time.

-

-

Data Analysis: The percentage of inhibition was calculated for each concentration of this compound.

-

IC₅₀ Determination: The concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀) was determined from a plot of percentage inhibition versus inhibitor concentration.

Potential Signaling Pathways and Mechanisms of Action

The preliminary data suggests that this compound's biological activities may be attributed to two primary mechanisms:

-

Antioxidant Activity: As a flavonoid, this compound likely exerts its antioxidant effects through direct radical scavenging, as demonstrated by the DPPH assay. This is a common mechanism for phenolic compounds, which can donate a hydrogen atom to stabilize free radicals and terminate radical chain reactions. This action can help to mitigate oxidative stress, which is implicated in a wide range of diseases.

-

Enzyme Inhibition: The inhibition of aldose reductase is a significant finding. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may help to prevent the accumulation of sorbitol, which can lead to cellular damage in tissues such as the eyes, nerves, and kidneys.

Further research is required to fully elucidate the signaling pathways involved and to explore other potential mechanisms of action for this compound.

Conclusion and Future Directions

The initial studies on this compound reveal it to be a promising bioactive compound with quantifiable antioxidant and aldose reductase inhibitory activities. The data presented in this technical guide provide a solid foundation for more extensive preclinical research.

Future research should focus on:

-

In-depth Mechanistic Studies: Investigating the precise molecular interactions with aldose reductase and exploring effects on related signaling pathways.

-

Cell-based Assays: Evaluating the cytoprotective effects of this compound against oxidative stress and high-glucose conditions in relevant cell models.

-

In vivo Studies: Assessing the efficacy and safety of this compound in animal models of diseases where oxidative stress and aldose reductase activity are implicated, such as diabetes and its complications.

-

Structure-Activity Relationship Studies: Comparing the activities of this compound with its related compounds (Floramanosides B-F) to understand the structural features essential for its biological effects.

The continued investigation of this compound holds potential for the development of new therapeutic agents for a variety of health conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Floramanoside A from Abelmoschus manihot Flowers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot (L.) Medic, has demonstrated significant biological activities, including potent antioxidant and aldose reductase inhibitory effects. These properties suggest its potential as a therapeutic agent, particularly in the management of diabetic complications. This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for research and drug development purposes. The methodologies detailed herein are based on established scientific literature and offer a systematic approach from crude extraction to the isolation of the pure compound. Furthermore, this document outlines the known biological activities of this compound and the associated signaling pathways.

Introduction

Abelmoschus manihot (L.) Medic, commonly known as the aibika, is a plant whose flowers have been traditionally used in medicine. Modern phytochemical investigations have revealed that these flowers are a rich source of flavonoids, which are major contributors to their therapeutic properties. Among these flavonoids, this compound has been identified as a compound of particular interest due to its notable bioactivities. This compound possesses a molecular formula of C₂₆H₂₈O₁₇ and a molecular weight of 612.49.[1] Its demonstrated efficacy in scavenging free radicals and inhibiting aldose reductase underscores its potential for further pharmacological development.[1]

Extraction of Total Flavonoids from Abelmoschus manihot Flowers

The initial step in isolating this compound is the efficient extraction of total flavonoids from the dried and powdered flowers of Abelmoschus manihot. Several methods have been optimized for this purpose, each with distinct advantages in terms of efficiency, environmental impact, and scalability.

Optimized Extraction Methods

Researchers can select from the following validated methods for the extraction of total flavonoids. The choice of method may depend on available equipment, desired yield, and environmental considerations.

| Extraction Method | Solvent/System | Key Parameters | Reported Flavonoid Yield/Efficiency | Reference |

| Ultrasonic-Assisted Extraction (UAE) | 66% Ethanol in water | Solid-to-liquid ratio: 1:21 g/mL, Ultrasonic power: 9% of 900 W, Time: 35 min, Temperature: Not specified | Comprehensive evaluation value of 23.14 | [2][3] |

| Deep Eutectic Solvent (DES) Extraction | Choline chloride and acetic acid (1:2 molar ratio) | Solid-to-solvent ratio: 35:1 mg/mL, Time: 30 min, Temperature: 30°C | Hyperoside: 11.57 mg/g, Isoquercitrin: 5.64 mg/g | [4] |

| Supercritical CO₂ Extraction (SFE) | CO₂ with 85% ethanol as modifier | Pressure: 20 MPa, Temperature: 52°C, Time: 2 h | Total major flavonols: 41.96 mg/g | [5] |

General Protocol for Ultrasonic-Assisted Extraction (UAE)

This protocol provides a detailed procedure for the efficient extraction of total flavonoids using ultrasonication.

Materials and Equipment:

-

Dried and powdered Abelmoschus manihot flowers

-

66% Ethanol (v/v) in deionized water

-

Ultrasonic cell crusher or ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Abelmoschus manihot flowers and place into a 250 mL beaker.

-

Add 210 mL of 66% ethanol to achieve a solid-to-liquid ratio of 1:21 (g/mL).

-

Place the beaker in an ultrasonic bath or use an ultrasonic cell crusher probe.

-

Apply ultrasonic power (e.g., 9% of 900 W) for 35 minutes.

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.

-

Store the crude extract at 4°C for further purification.

Purification of this compound

The purification of this compound from the crude flavonoid extract is achieved through a multi-step chromatographic process, guided by bioassays to track the active compound.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a systematic process where the crude extract is separated into fractions, and each fraction is tested for a specific biological activity (e.g., antioxidant capacity or aldose reductase inhibition). The most active fractions are then subjected to further separation until the pure active compound is isolated.

Protocol for Chromatographic Purification

Step 1: Macroporous Resin Chromatography

-

Dissolve the crude flavonoid extract in deionized water.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect the fractions and monitor by TLC or HPLC.

-

Perform a bioassay on the collected fractions to identify those with the highest activity.

-

Pool the active fractions and concentrate them under reduced pressure.

Step 2: Silica Gel Column Chromatography

-

Adsorb the concentrated active fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column.

-

Elute the column with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Collect fractions and monitor by TLC.

-

Conduct a bioassay on the fractions to pinpoint those containing the target compound.

-

Combine the fractions rich in this compound and evaporate the solvent.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid for better peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 360 nm).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC and confirm its structure using spectroscopic methods (MS, NMR).

Biological Activity of this compound

This compound has been shown to exhibit significant antioxidant and aldose reductase inhibitory activities.

| Biological Activity | IC₅₀ Value | Reference |

| DPPH Radical Scavenging Activity | 10.1 µM | [1] |

| Aldose Reductase Inhibition | 17.8 µM | [1] |

Aldose Reductase Inhibition and Signaling Pathway

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound, as an inhibitor of aldose reductase, can mitigate these pathological processes.

The inhibitory action of this compound on aldose reductase helps to prevent the depletion of NADPH and the accumulation of sorbitol. This, in turn, can prevent the activation of protein kinase C (PKC) and the subsequent downstream signaling events that lead to cellular damage.

Conclusion

The protocols outlined in this document provide a robust framework for the extraction and purification of this compound from Abelmoschus manihot flowers. The significant biological activities of this compound, particularly its potent aldose reductase inhibition, highlight its promise as a lead compound for the development of new therapies for diabetic complications. Further research into its mechanism of action and in vivo efficacy is warranted.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Isolation and purification of ginkgo flavonol glycosides from Ginkgo biloba leaves by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Floramanoside A using HPLC-ESI-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside A, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has demonstrated notable biological activities, including antioxidant and aldose reductase inhibitory effects.[1] Its potential as a therapeutic agent necessitates reliable and sensitive analytical methods for its identification and quantification in various matrices. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for the analysis of such compounds, offering high selectivity and sensitivity. This application note provides a detailed protocol for the analysis of this compound using HPLC-ESI-MS.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₈O₁₇ |

| Molecular Weight | 612.49 g/mol |

| Class | Flavonol Glycoside |

Biological Activity

This compound exhibits significant biological activity, as summarized in the table below. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the activity of the respective target.

| Biological Target | IC₅₀ Value |

| DPPH Radical Scavenging | 10.1 μM |

| Aldose Reductase Inhibition | 17.8 μM |

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from plant material is provided below. This may need optimization based on the specific matrix.

-

Extraction:

-

Weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol in water.

-

Sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine all supernatants.

-

-

Purification (Optional, for complex matrices):

-

The combined supernatant can be passed through a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute this compound with 10 mL of methanol.

-

-

Final Preparation:

-

Evaporate the solvent from the final extract under reduced pressure.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-ESI-MS Analysis

The following parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B (hold)

-

35-36 min: 90-10% B

-

36-40 min: 10% B (hold for column re-equilibration)

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes should be evaluated, though flavonoids often ionize well in negative mode.

-

Gas Temperature: 325 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V (Negative), 4000 V (Positive)

-

Fragmentor Voltage: 135 V

-

Scan Range: m/z 100-1000

-

Targeted MS/MS Analysis: For quantification, monitor the transition of the precursor ion [M-H]⁻ or [M+H]⁺ to its characteristic product ions. Based on the structure of this compound, expected precursor ions would be at m/z 611.14 [M-H]⁻ and m/z 613.15 [M+H]⁺.

Visualizations

References

Application Notes and Protocols: Floramanoside A Aldose Reductase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro assessment of Floramanoside A as a potential inhibitor of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.[1][2] By converting excess glucose to sorbitol, its activity can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, retinopathy, and cataract formation.[1][2][3] Therefore, inhibitors of aldose reductase are of significant interest in the development of therapeutics for managing these conditions.[2]

Principle of the Assay

The aldose reductase inhibition assay is a spectrophotometric method that measures the enzymatic activity of aldose reductase. The enzyme catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][2] The enzymatic activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The inhibitory potential of a test compound, such as this compound, is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Enzyme Source: Rat lens aldose reductase (RLAR) or human recombinant aldose reductase (HRAR).[1]

-

Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH).

-

Buffer: Sodium phosphate buffer (0.067 M, pH 6.2).[4]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Epalrestat or another known aldose reductase inhibitor.[5]

-

Reagents for Enzyme Preparation (if applicable):

-

Instrumentation:

Experimental Protocol

This protocol is adapted from established methods for determining aldose reductase activity.[4][5]

3.1. Preparation of Reagents

-

Sodium Phosphate Buffer (0.067 M, pH 6.2): Prepare a stock solution and adjust the pH to 6.2.

-

NADPH Solution (0.1 mM): Dissolve an appropriate amount of NADPH in the sodium phosphate buffer. Prepare this solution fresh before use and keep it on ice.

-